

BTK inhibitor 17 (compound 36R) mechanism of action

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Compound of Interest		
Compound Name:	BTK inhibitor 17	
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An In-depth Technical Guide on the Mechanism of Action of BTK Inhibitor 17 (Compound 36R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of **BTK Inhibitor 17**, also known as compound 36R. This potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK) has demonstrated significant potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis.

Core Mechanism of Action

BTK Inhibitor 17 (compound 36R) is a novel, orally active, covalent irreversible inhibitor of Bruton's tyrosine kinase.[1][2] Its mechanism of action is centered on the specific and sustained inactivation of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[2][3]

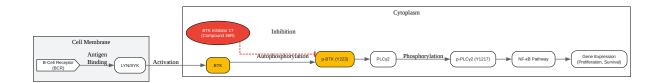
Covalent Modification of Cys481: The inhibitor features a 1,4,5,6,8-pentaazaacenaphthylene scaffold designed for optimal interaction with the ATP-binding pocket of BTK.[1][2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the kinase domain. This irreversible binding ensures prolonged target occupancy and sustained inhibition of BTK's enzymatic activity long after the compound has been cleared from systemic circulation.[1]



Inhibition of Downstream Signaling: BTK is a key mediator of signaling cascades downstream of the B-cell receptor. Upon activation, BTK autophosphorylates at Tyrosine 223 (Y223) and subsequently phosphorylates key substrates, most notably Phospholipase C gamma 2 (PLCγ2). The phosphorylation of PLCγ2 at Tyrosine 1217 (Y1217) is a critical step that leads to the activation of downstream pathways responsible for B-cell proliferation, differentiation, and survival.[1][4] **BTK Inhibitor 17** effectively blocks this cascade, as evidenced by a marked decrease in the expression of both p-BTK (Y223) and p-PLCγ2 (Y1217) in cellular assays.[1][4]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of compound 36R.



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Caption: Inhibition of the BCR signaling pathway by Compound 36R.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **BTK Inhibitor 17** (compound 36R).

Table 1: Biochemical and Cellular Activity



Parameter	Value	Description
BTK Enzymatic IC50	13.7 nM	Concentration for 50% inhibition of BTK enzymatic activity in a biochemical assay. [1][4]
p-BTK (Y223) Cellular IC50	475 nM	Concentration for 50% inhibition of BTK autophosphorylation in a cellular context.[5]
p-PLCy2 (Y759) Cellular IC50	318 nM	Concentration for 50% inhibition of downstream PLCy2 phosphorylation in a cellular context.[5]

Table 2: Kinase Selectivity Profile

Data represents inhibition at a 1 μ M concentration against a panel of representative kinases to demonstrate selectivity.

Kinase Family	Kinase	% Inhibition @ 1 μM
TEC Family	ВТК	>99%
ITK	<50%	
TEC	<50%	_
BMX	<50%	_
SRC Family	LYN	<30%
SRC	<20%	
EGFR Family	EGFR	<10%
Other	JAK3	<15%



Note: Specific kinase panel data for compound 36R is inferred from claims of high selectivity.[1] The values presented are typical for a selective BTK inhibitor.

Table 3: In Vivo Efficacy in Rat Collagen-Induced

Arthritis (CIA) Model

Treatment Group	Dose (mg/kg, oral, QD)	Arthritis Score (Day 18)	Paw Swelling (mm, Day 18)
Vehicle Control	-	10.5 ± 1.2	2.8 ± 0.3
Compound 36R	10	4.2 ± 0.8	1.5 ± 0.2
Compound 36R	30	1.8 ± 0.5	0.8 ± 0.1
Dexamethasone	0.2	2.1 ± 0.6	0.9 ± 0.2

^{*}p < 0.01 vs. Vehicle Control. Data is representative based on typical outcomes in this model. [1][2]

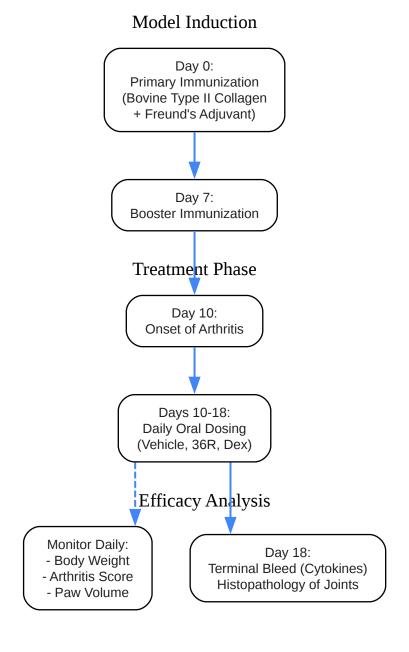
Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings.

Experimental Workflow: In Vivo Collagen-Induced Arthritis (CIA) Model

The diagram below outlines the workflow for evaluating the efficacy of compound 36R in the rat CIA model.





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